molecular formula C10H14O B107526 (+)-Isopiperitenone CAS No. 16750-82-6

(+)-Isopiperitenone

Cat. No. B107526
CAS RN: 16750-82-6
M. Wt: 150.22 g/mol
InChI Key: SEZLYIWMVRUIKT-VIFPVBQESA-N
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Description

This would typically include the compound’s chemical formula, its structure, and its classification (for example, whether it’s an alkaloid, a terpene, etc.).





  • Synthesis Analysis

    This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.





  • Molecular Structure Analysis

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  • Chemical Reactions Analysis

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  • Physical And Chemical Properties Analysis

    This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.




  • Scientific Research Applications

    Metabolic Pathways and Biotransformation

    • Metabolism in Peppermint : (+)-Isopiperitenone plays a crucial role in the metabolic pathways of peppermint. Studies show that it is involved in the conversion process to other compounds like (+)-pulegone, (-)-menthone, and (+)-isomenthone (Croteau & Venkatachalam, 1986).
    • Biotransformation in Mentha Piperita : In cell cultures of Mentha piperita, (+)-Isopiperitenone undergoes biotransformation, resulting in various hydroxylated and epoxidized derivatives. This highlights its role in natural product synthesis and potential pharmaceutical applications (Park & Kim, 1998).

    Photochemistry

    • Photochemical Reactions : (+)-Isopiperitenone exhibits unique photochemical reactions under ultraviolet irradiation, leading to the formation of distinct compounds. This could have implications in photochemistry and organic synthesis (Erman & Gibson, 1969).

    Role in Pheromone Chemistry

    • Pheromone in Mites : S-(+)-Isopiperitenone, a form of Isopiperitenone, has been identified as both an alarm and a sex pheromone in certain mite species. This discovery opens avenues in the study of chemical ecology and pest control (Maruno, Mori, & Kuwahara, 2012).

    Enzymatic Studies

    • Enzymatic Reactions in Peppermint : The conversion of isopiperitenol to isopiperitenone, and then to piperitenone, by enzymes in peppermint leaves, underlines its significance in understanding enzymatic processes and potential biotechnological applications (Kjonaas, Venkatachalam, & Croteau, 1985).

    Cytochrome P450 Involvement

    • Cytochrome P450 Involvement : The biotransformation of Isopiperitenone in Mentha piperita involves cytochrome P450, indicating its importance in plant biochemistry and pharmacology (Park, Chang, Kim, & Kim, 1999).

    Monoterpene Biosynthesis

    Isopiperitenol Dehydrogenase

    • Isopiperitenol Dehydrogenase in Perilla : Studies have isolated isopiperitenol dehydrogenases from Perilla, which are involved in the oxidation of isopiperitenol to isopiperitenone, indicating its role in the biosynthesis of natural products (Sato-Masumoto & Ito, 2014).

    Safety And Hazards

    This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.




  • Future Directions

    This would involve a discussion of what further research needs to be done, such as studying the compound’s potential uses in medicine or industry.




    Each of these topics would require a thorough literature search to find relevant papers, and the results would need to be carefully analyzed and summarized. Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question, feel free to ask!


    properties

    IUPAC Name

    (6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SEZLYIWMVRUIKT-VIFPVBQESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=O)C(CC1)C(=C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=CC(=O)[C@@H](CC1)C(=C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H14O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    150.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (+)-Isopiperitenone

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1,080
    Citations
    KL Ringer, ME McConkey, EM Davis… - Archives of biochemistry …, 2003 - Elsevier
    … The (−)-isopiperitenone reductase cDNA has an open … and 2.2μM for (−)-isopiperitenone and NADPH, respectively, with k … (−)-Isopiperitenone reductase is a member of the short-chain …
    Number of citations: 133 www.sciencedirect.com
    R Croteau, KV Venkatachalam - Archives of biochemistry and biophysics, 1986 - Elsevier
    Piperitenone is commonly considered to be the key intermediate in the conversion of (−)-isopiperitenone to (+)-pulegone in peppermint; however, [ 3 H]piperitenone gave rise only to the …
    Number of citations: 80 www.sciencedirect.com
    RB Kjonaas, KV Venkatachalam, R Croteau - Archives of biochemistry and …, 1985 - Elsevier
    Soluble enzyme extracts from peppermint leaves, when treated with polystyrene resin to remove endogenous monoterpenes and assayed with unlabeled substrates coupled with …
    Number of citations: 67 www.sciencedirect.com
    Y Kuwahara, K Akimoto, WS Leal, H Nakao… - Agricultural and …, 1987 - jstage.jst.go.jp
    (S)(+)-Isopiperitenone (3-methyl-6-(S)-isopropenyl-2-cyclohexen-1-one) was identi-fied as a newalarm pheromonecomponentof the acarid mite, Tyrophagussimilis, and was active at …
    Number of citations: 43 www.jstage.jst.go.jp
    SH Park, SU Kim - Journal of natural products, 1998 - ACS Publications
    The biotransformation of (−)-(4R)-isopiperitenone (1) by suspension cell culture of Mentha piperita yielded three new hydroxylated derivatives, 4−6, and two new epoxidized derivatives, …
    Number of citations: 24 pubs.acs.org
    WF Erman, TW Gibson - Tetrahedron, 1969 - Elsevier
    … cyclization of the initially produced isopiperitenone (4). In this paper we communicate our further studies on the photochemistry of isopiperitenone which confirm our original conclusions …
    Number of citations: 23 www.sciencedirect.com
    JS Son, YJ Chang, YD Choi… - Molecules & Cells …, 1998 - search.ebscohost.com
    The role of jasmonic acid was studied in biotransformation of (--)-isopiperitenone to (--)-7-hydroxyisopiperitenone using α suspension cell culture of Mentha piperita. When 21-day old …
    Number of citations: 12 search.ebscohost.com
    LA Paquette, DT DeRussy… - Journal of the American …, 1988 - ACS Publications
    (I?)-(-)-Isopiperitenone (1) has been reacted with a selection of chiral, racemic cyclopentenyllithium reagents in different stoichiometric proportions. The working principle is developed …
    Number of citations: 24 pubs.acs.org
    SH Park, YA Chae, HJ Lee, YH Lim, SU Kim - Planta medica, 1994 - thieme-connect.com
    Mentha piperita L.(Lamiaceae), commonly known as peppermint, is a source for peppermint oils with the major components being menthol and menthone (1). Many attempts have been …
    Number of citations: 14 www.thieme-connect.com
    N Sato-Masumoto, M Ito - Biological and Pharmaceutical Bulletin, 2014 - jstage.jst.go.jp
    … Both ISPD1 and ISPD2 oxidized isopiperitenol into isopiperitenone with an oxidized form of nicotinamide adenine dinucleotide (NAD+) cofactor. ISPD1 used both isopiperitenol …
    Number of citations: 7 www.jstage.jst.go.jp

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